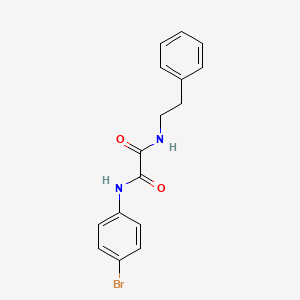![molecular formula C15H21NO2 B4956455 N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)bicyclo[221]heptan-2-amine is a compound that belongs to the class of bicyclic amines This compound is characterized by a bicyclo[221]heptane structure, which is a seven-membered ring system with two bridgehead carbons The presence of the 3,4-dimethoxyphenyl group attached to the nitrogen atom adds to its unique chemical properties
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptan-2-one and 3,4-dimethoxyaniline.
Formation of Intermediate: The bicyclo[2.2.1]heptan-2-one is reacted with a suitable reagent to form an intermediate compound. This step often involves the use of reducing agents or catalysts.
Amine Formation: The intermediate compound is then reacted with 3,4-dimethoxyaniline under specific conditions to form the desired this compound. This step may require the use of solvents, temperature control, and reaction time optimization.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions include ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield amines or alcohols as major products.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular processes.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. It may act as a ligand for specific receptors, such as NMDA receptors, and could be explored for its neuroprotective or neuropharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. One of the primary targets is the NMDA receptor, a type of ionotropic glutamate receptor. This compound acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor. By binding to this site, it inhibits the receptor’s activity, leading to a decrease in calcium ion influx and modulation of synaptic transmission. This mechanism is relevant for its potential neuroprotective effects and its use in treating neurodegenerative disorders.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:
Memantine: Memantine is another NMDA receptor antagonist used in the treatment of Alzheimer’s disease. Both compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Ketamine: Ketamine is a well-known NMDA receptor antagonist with anesthetic and antidepressant effects. While it shares the same target receptor, its chemical structure and clinical applications differ from those of this compound.
Phencyclidine (PCP): PCP is a dissociative anesthetic that also acts on the NMDA receptor. its use is limited due to its potent psychoactive effects and potential for abuse.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-17-14-6-5-12(9-15(14)18-2)16-13-8-10-3-4-11(13)7-10/h5-6,9-11,13,16H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAYJHHMINLLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CC3CCC2C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4956376.png)
![N-(4-Ethyl-phenyl)-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B4956378.png)
![(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2,3-dimethoxyphenyl)methylidene]furan-2-one](/img/structure/B4956386.png)
![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)

![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)


![(5E)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1-[4-[(4-methylphenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4956437.png)
![4-Methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4956461.png)
![2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4956465.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)

![2-methyl-3-nitro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B4956478.png)
